Sibutramine methanesulfonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
676598-10-0 |
|---|---|
Molecular Formula |
C18H30ClNO3S |
Molecular Weight |
376.0 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C17H26ClN.CH4O3S/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;1-5(2,3)4/h6-9,13,16H,5,10-12H2,1-4H3;1H3,(H,2,3,4) |
InChI Key |
MWKDQYLHASOIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.CS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Chemistry and Process Development for Sibutramine Methanesulfonate
Retrosynthetic Analysis and Key Precursor Chemistry for Sibutramine (B127822) Basescribd.com
Retrosynthetic analysis of the sibutramine base reveals several potential disconnection points. A logical approach involves disconnecting the dimethylamino group and the isobutyl group from the cyclobutane (B1203170) ring. This leads to the identification of key precursors, primarily 1-(4-chlorophenyl)cyclobutanecarbonitrile.
The synthesis of this crucial intermediate often starts from 4-chlorobenzyl cyanide and 1,3-dibromopropane. google.com The reaction of these precursors in the presence of a strong base, such as sodium hydride in dimethyl sulfoxide (B87167) (DMSO), yields 1-(4-chlorophenyl)cyclobutanecarbonitrile. google.com This nitrile-containing cyclobutane derivative serves as a versatile precursor for the subsequent introduction of the amine and isobutyl functionalities.
An alternative strategy involves the reaction of 4-chlorophenylacetonitrile with 1,3-dibromopropane. rsc.org Key synthetic transformations in the formation of the sibutramine base include Grignard reactions to introduce the isobutyl group and subsequent reduction and N-alkylation steps to form the final tertiary amine. scribd.comrsc.org
Optimized Synthetic Pathways for Sibutramine Methanesulfonate (B1217627) Productionscribd.comgoogle.comrsc.org
Sibutramine is a chiral molecule, and its enantiomers exhibit different pharmacological activities. nih.gov This has led to the development of stereoselective synthetic approaches to obtain the individual enantiomers. One method involves the resolution of racemic sibutramine or its precursors using chiral acids, such as dibenzoyl-d-tartaric acid. actamedicamarisiensis.ro The diastereomeric salts formed can be separated by crystallization, followed by liberation of the enantiomerically pure base.
Asymmetric synthesis is another approach to obtain enantiopure sibutramine. This can involve the use of chiral auxiliaries or chiral catalysts to introduce the desired stereochemistry during the synthesis. ethz.ch For instance, the asymmetric reduction of a key ketone intermediate can lead to the formation of a specific enantiomer of the corresponding alcohol, which can then be converted to the desired sibutramine enantiomer.
The exploration of alternative synthetic routes aims to improve efficiency, reduce costs, and enhance the safety profile of the manufacturing process. One alternative approach involves a convergent synthesis strategy, where different fragments of the molecule are synthesized separately and then combined in the final steps. preprints.org
Another strategy focuses on modifying the order of synthetic steps. For example, the amine functionality can be introduced earlier in the synthesis, followed by the construction of the cyclobutane ring. Additionally, alternative reagents and catalysts are continuously being investigated to optimize reaction conditions and yields. The final step in any of these alternative routes is the formation of the methanesulfonate salt by treating the synthesized sibutramine base with methanesulfonic acid.
Characterization of Synthetic Impurities and By-products from Production Processespharmaffiliates.comnih.gov
The production of sibutramine methanesulfonate can lead to the formation of various impurities and by-products. These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials and reagents. The identification and characterization of these impurities are crucial for ensuring the quality and safety of the final drug product.
Common impurities include desmethyl and didesmethyl sibutramine, which result from incomplete methylation of the primary amine precursor. Other potential impurities can arise from the Grignard reaction, such as the corresponding ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one. pharmaffiliates.com Furthermore, analogues of sibutramine with different substitution patterns on the phenyl ring have also been identified as potential impurities or adulterants in some preparations. researchgate.net
| Impurity Name | Chemical Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Didesmethyl Sibutramine Hydrochloride | C₁₅H₂₂Cl₂N | 288.25 | 1188263-87-7 |
| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one | C₁₅H₁₉ClO | 250.76 | 186521-85-7 |
| 3-(4-Chlorophenyl)-3-cyanopropanoic Acid | C₁₀H₈ClNO₂ | 209.63 | 98923-51-4 |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. mdpi.comnih.gov Key areas of focus include the use of safer solvents, minimizing waste, and improving energy efficiency.
One approach is to replace hazardous solvents with more environmentally benign alternatives, such as water or bio-based solvents. jddhs.com The development of solvent-free reaction conditions is another important goal. mdpi.com Atom economy can be improved by designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jddhs.com The use of catalytic reactions, rather than stoichiometric reagents, can also reduce waste and improve efficiency. researchgate.net Furthermore, process optimization to reduce reaction times and energy consumption contributes to a more sustainable manufacturing process.
Polymorphism and Solid-State Chemistry of this compound Saltsresearchgate.netresearchgate.net
Polymorphism refers to the ability of a solid material to exist in more than one crystal form. nih.gov Different polymorphs of a drug substance can exhibit different physicochemical properties, such as solubility, melting point, and stability, which can impact its bioavailability. taylorfrancis.com
The solid-state chemistry of sibutramine has been investigated, particularly for its hydrochloride salt. researchgate.netresearchgate.net These studies have revealed the existence of different crystalline forms, including anhydrous and monohydrated forms. The characterization of these forms is typically carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. nih.gov
While specific studies on the polymorphism of this compound are not extensively reported in the provided search results, the principles of solid-state chemistry suggest that it may also exhibit polymorphism. A thorough investigation of the solid-state properties of this compound would be necessary to identify and characterize any potential polymorphs and to ensure consistent product quality.
Advanced Analytical Methodologies for Characterization and Quantification of Sibutramine Methanesulfonate
Chromatographic Techniques for Purity and Content Determination
Chromatography is the cornerstone of purity and content analysis for sibutramine (B127822) methanesulfonate (B1217627). By separating the analyte from a complex matrix, these techniques allow for precise and accurate quantification as well as the identification of potential impurities. The choice of method depends on the specific analytical goal, such as routine content determination, chiral purity assessment, or the analysis of volatile substances.
High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the routine analysis of sibutramine. Various methods have been developed and validated, typically employing reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method development focuses on optimizing several key parameters to achieve a robust separation with good peak shape and resolution. A common approach involves a C18 or C8 stationary phase, which provides excellent retention for the moderately nonpolar sibutramine molecule. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium acetate or formic acid solution) and an organic solvent like acetonitrile or methanol. Detection is frequently performed using a Diode Array Detector (DAD) or a standard UV detector, with the analytical wavelength typically set around 223-225 nm where sibutramine exhibits significant absorbance. researchgate.net
Validation of these HPLC methods is performed according to established guidelines to ensure they are fit for purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, one method demonstrated linearity over a concentration range of 0.025–1.0 mg/mL with a correlation coefficient greater than 0.9990. researchgate.net Another study reported an even lower quantification range of 5.0-30.0 ng/mL, with an LOD of 1.3 ng/mL and an LOQ of 4.0 ng/mL, showcasing the high sensitivity achievable with modern instrumentation. researchgate.net
| Stationary Phase | Mobile Phase | Detection | Linearity Range | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|
| Spherisorb C8 | Acetonitrile and 0.2% formic acid with 20mM ammonium acetate (gradient) | UV at 223 nm | 0.025–1.0 mg/mL | Not Reported | Not Reported | researchgate.net |
| Reverse-phase column | Acetonitrile and water (1:1, v/v) with 0.1% formic acid (gradient) | MS/MS | 5.0–30.0 ng/mL | 1.3 ng/mL | 4.0 ng/mL | researchgate.net |
| ODS MS column | Acetonitrile (0.1% TFA) and 0.1% trifluoroacetic acid (55:45, v/v) | MS/MS | 0.328–32.8 ng/ml | Not Reported | Not Reported | nih.gov |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, sibutramine and its metabolites are not inherently volatile enough for direct GC analysis due to their polarity and molecular weight. Therefore, their analysis by GC requires a chemical modification step known as derivatization.
Derivatization transforms the polar functional groups (specifically the amine groups in sibutramine and its desmethyl metabolites) into less polar, more volatile derivatives. This process enhances thermal stability and improves chromatographic behavior. Common derivatization strategies include silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, or acylation. Studies have successfully employed derivatization to analyze sibutramine metabolites in various matrices, forming methyl, trimethylsilyl, or N-trifluoroacetamide derivatives prior to GC-Mass Spectrometry (GC-MS) analysis. This approach allows for the effective separation and subsequent identification of the parent compound and its related substances.
Sibutramine is a chiral compound and is administered as a racemic mixture of two enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and preferred technique for chiral separations in the pharmaceutical industry. selvita.comresearchgate.net
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to traditional HPLC. researchgate.netchromatographyonline.com For chiral separations, SFC is almost always paired with a chiral stationary phase (CSP), with polysaccharide-based phases (e.g., derivatives of cellulose or amylose) being particularly popular and effective. nih.gov
The advantages of SFC for the chiral analysis of compounds like sibutramine include:
Speed: Higher optimal flow rates lead to significantly shorter analysis times. researchgate.net
Reduced Solvent Consumption: Replacing the bulk of organic solvents with environmentally benign CO2 makes SFC a "greener" alternative to normal-phase HPLC. selvita.com
Versatility: Fine-tuning the separation can be achieved by adjusting parameters such as pressure, temperature, and the type and percentage of a co-solvent (modifier), which is typically an alcohol like methanol or ethanol.
While specific validated methods for sibutramine methanesulfonate using SFC are not widely detailed in peer-reviewed literature, the principles of the technique make it an ideal candidate for resolving its R- and S-enantiomers. Chiral LC methods have been successfully developed using stationary phases like the Chiralcel AGP, demonstrating that enantioseparation is achievable and can be transferred to or optimized for an SFC system. nih.gov
Coupling chromatographic separation with powerful spectroscopic detectors provides an unparalleled level of analytical detail, enabling both quantification and definitive structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique for the analysis of sibutramine. Coupling HPLC with a mass spectrometer provides exceptional sensitivity and selectivity. For quantification, tandem mass spectrometry (MS/MS) is often used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for sibutramine (m/z 280) and monitoring a unique product ion (m/z 125) that forms after fragmentation. researchgate.net This highly specific detection method allows for quantification down to the picogram level, even in complex biological matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC analysis of sibutramine requires derivatization. When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for the derivatized compounds. The fragmentation patterns observed in the mass spectra serve as a chemical fingerprint, allowing for unambiguous identification of sibutramine and its metabolites.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a highly specialized technique that directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra on compounds as they elute from the chromatography column. Its primary application is in the unambiguous structural elucidation of unknown impurities or degradation products without the need for prior isolation. While the application of LC-NMR to sibutramine analysis is not commonly reported, its potential for identifying and characterizing novel analogues or process impurities is significant. mdpi.com
Spectroscopic Methods for Structural Characterization and Quantitative Analysis
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, confirming its identity and characterizing its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: A proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For sibutramine, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons of the cyclobutyl and isobutyl groups, and the N-methyl protons. nih.gov
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of sibutramine would feature signals corresponding to the aromatic carbons, the quaternary carbon of the cyclobutyl ring attached to the phenyl group, the aliphatic carbons, and the N-methyl carbons.
2D NMR Spectroscopy: Two-dimensional NMR techniques are used to establish connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
Together, these NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the identity of this compound and enabling the structural characterization of any related substances or novel analogues. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Polymorph Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the chemical characterization of pharmaceutical compounds. They provide detailed information about the functional groups present in a molecule and are instrumental in identifying different crystalline forms, or polymorphs, which can have significant implications for a drug's physical and chemical properties.
Infrared (IR) Spectroscopy is employed to identify the functional groups within the sibutramine molecule by measuring the absorption of infrared radiation at various wavelengths. The Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy method is particularly useful as it requires minimal sample preparation. ubaya.ac.id The FTIR spectrum of sibutramine exhibits distinct vibrational bands corresponding to its molecular structure. researchgate.net Key vibrational bands have been identified at specific wavenumbers, which correspond to the vibrations of particular chemical bonds within the compound. researchgate.net For instance, peaks can be related to N-CH3 bending vibrations, isobutyl CH3 bending vibrations, and p-substituted aromatic vibrations. researchgate.net This technique, when combined with chemometric methods like Principal Component Analysis (PCA), serves as a rapid and effective tool for detecting the presence of sibutramine, even in complex matrices like herbal teas and coffees. ubaya.ac.idnih.govresearchgate.net
Table 1: Characteristic Infrared (IR) Spectroscopy Peaks for Sibutramine This table is interactive. You can sort and filter the data.
| Vibrational Band (cm⁻¹) | Corresponding Functional Group/Vibration | Reference |
|---|---|---|
| 3418 | Asymmetric and symmetric stretching of O-H (water molecules) | researchgate.net |
| 2945 | C-H stretching | researchgate.net |
| 2866 | C-H stretching | researchgate.net |
| 1490 | Aromatic ring vibration | researchgate.net |
| 1472 | Aromatic ring vibration | researchgate.net |
| 1433 | N-CH₃ bending vibrations | researchgate.net |
| 1367 | Isobutyl CH₃ bending vibrations | researchgate.net |
Raman Spectroscopy complements IR spectroscopy and is particularly adept at identifying and differentiating polymorphs. spectroscopyonline.com Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. azom.com These different forms, while chemically identical, have distinct crystal lattice structures, which can affect properties like solubility and stability. Raman spectroscopy differentiates polymorphs by detecting subtle shifts in vibrational modes, particularly in the low-wavenumber (terahertz) region, which are sensitive to changes in the crystal lattice structure. azom.comnih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is an advanced application of this technique that significantly enhances the Raman signal, allowing for the detection of very low concentrations of a substance. spectroscopyonline.com A SERS method has been developed for the detection of sibutramine in adulterated dietary supplements, demonstrating its high sensitivity. spectroscopyonline.com This method can achieve a lowest detectable concentration of 1 μg/g, making it a powerful tool for screening products for undeclared sibutramine. spectroscopyonline.com The combination of automated particle imaging with Raman spectroscopy, known as Morphologically-Directed Raman Spectroscopy (MDRS), can further provide information on particle size and shape along with chemical identification, which is crucial for characterizing polymorphic mixtures. alfatestlab.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and cost-effective method for the quantitative analysis of pharmaceutical compounds. latamjpharm.org The technique is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis portion of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.
For the quantification of sibutramine, a UV-Vis spectrophotometric method has been developed and validated according to international guidelines. latamjpharm.orgresearchgate.net In this method, measurements are typically performed at the wavelength of maximum absorbance (λmax) for sibutramine, which has been identified at approximately 223-225 nm. latamjpharm.orgnih.gov The method has demonstrated excellent linearity over a specified concentration range, typically from 5.0 to 30.0 µg/mL, with a high correlation coefficient (r) of 0.9997, indicating a strong linear relationship between absorbance and concentration. latamjpharm.orgresearchgate.net
The validation of the method also includes assessments of accuracy and precision. Accuracy, reported as the percentage recovery, has been shown to be high, with values around 101.4 ± 1.2% and 99.1 ± 0.9%. latamjpharm.orgresearchgate.net Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with results showing a low relative standard deviation (RSD), confirming the method's reliability. latamjpharm.org This validated UV-Vis spectrophotometric method provides a straightforward approach for the routine quality control and quantification of sibutramine in pharmaceutical capsules. latamjpharm.org
Table 2: Validation Parameters for UV-Vis Spectrophotometric Quantification of Sibutramine This table is interactive. You can sort and filter the data.
| Validation Parameter | Result | Reference |
|---|---|---|
| Wavelength (λmax) | ~223 nm | latamjpharm.org |
| Linearity Range | 5.0 - 30.0 µg/mL | latamjpharm.orgresearchgate.net |
| Correlation Coefficient (r) | 0.9997 | latamjpharm.orgresearchgate.net |
| Accuracy (Recovery %) | 99.1% - 102.2% | latamjpharm.orgresearchgate.net |
| Repeatability (RSD %) | 1.9234 | latamjpharm.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification and structural elucidation of chemical compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This high resolution is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. ethz.ch
When coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), mass spectrometry allows for the separation of compounds before analysis. In the analysis of sibutramine, electron ionization (EI) at 70 eV is used to induce fragmentation of the molecule. mdpi.com The resulting fragmentation pattern is a unique "fingerprint" for the compound. The mass spectrum of sibutramine reveals characteristic fragment ions that can be used for its unequivocal identification. mdpi.com Analysis of these patterns helps in proposing the structures of the fragment ions, confirming the identity of the parent compound. mdpi.com
LC coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique used for the analysis of sibutramine and its N-desmethyl metabolites in various matrices. scirp.org This method offers high sensitivity and selectivity, allowing for the detection of sibutramine at very low concentrations, with limits of quantification (LOQ) as low as 0.181 μg/mL. mdpi.com The high accuracy and precision of these methods make them suitable for pharmacokinetic studies and for the screening of dietary supplements for the presence of undeclared sibutramine. mdpi.comnih.gov
Table 3: Key Mass Spectrometry Parameters for Sibutramine Analysis This table is interactive. You can sort and filter the data.
| Technique | Parameter | Value/Observation | Reference |
|---|---|---|---|
| GC-MS | Ionization Method | Electron Ionization (EI) at 70 eV | mdpi.com |
| GC-MS | Retention Time | 6.71 min | mdpi.com |
| GC-MS | Limit of Detection (LOD) | 0.181 µg/mL | mdpi.com |
| GC-MS | Limit of Quantification (LOQ) | 0.5488 µg/mL | mdpi.com |
| LC-MS/MS | Ion Detection Mode | Positive Electrospray Ionization (ESI) | scirp.org |
Electrochemical and Other Advanced Analytical Techniques
Capillary Electrophoresis (CE) for Separation and Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that has emerged as a valuable alternative and complementary method to high-performance liquid chromatography (HPLC) for the analysis of pharmaceutical compounds. scielo.br CE offers advantages such as rapid analysis times, low consumption of samples and reagents, and high separation efficiency. mdpi.com The technique separates ions based on their electrophoretic mobility in an electric field.
CE has been successfully applied to the quantitative determination and purity assessment of sibutramine. pharmjournal.ru A validated CE method using a diode array detector can be used for quality control of drugs containing sibutramine. pharmjournal.ruresearchgate.net The separation is typically carried out in a fused silica capillary using a phosphate buffer as the electrolyte. researchgate.net Method parameters such as buffer pH, concentration, and applied voltage are optimized to achieve the best peak shape and separation. scielo.br For sibutramine, a pH range of 2.0 to 7.0 is effective, with optimal peak shapes often obtained at a pH of 4.5. scielo.br
Furthermore, CE is particularly powerful for the chiral separation of sibutramine's enantiomers. scielo.br Since many drugs exhibit enantioselective behavior, separating and quantifying individual enantiomers is crucial. researchgate.net This is achieved by adding chiral selectors, such as cyclodextrins (e.g., randomly methylated β-CD), to the running buffer. scielo.br Optimal conditions for the enantioseparation of sibutramine have been established, allowing for the complete resolution of its enantiomers in under 5 minutes. scielo.brresearchgate.net
Table 4: Optimized Conditions for Capillary Electrophoresis (CE) Enantioseparation of Sibutramine This table is interactive. You can sort and filter the data.
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Running Buffer | 50 mmol L⁻¹ phosphate buffer | scielo.br |
| Buffer pH | 4.5 | scielo.br |
| Chiral Selector | 10 mmol L⁻¹ RAMEB (randomly methylated β-CD) | scielo.br |
| Applied Voltage | 15 kV | scielo.br |
| Capillary Temperature | 15 °C | scielo.br |
Potentiometric and Ion-Selective Electrode Applications
Electrochemical methods, including potentiometry, offer a rapid and cost-effective approach for the determination of active pharmaceutical ingredients. researchgate.net Potentiometry involves measuring the potential difference between two electrodes (an indicator electrode and a reference electrode) in an electrochemical cell under zero current conditions. Ion-selective electrodes (ISEs) are a type of indicator electrode that responds specifically to a particular ion in a solution.
While specific studies detailing a potentiometric method for this compound are not widely available, the principle has been applied to sibutramine hydrochloride and other pharmaceutical compounds. scielo.brmdpi.com These methods typically involve the development of a novel modified electrode, such as a carbon paste electrode, that is selective for the target analyte. mdpi.com The electrode's response is generally Nernstian, meaning the measured potential is logarithmically proportional to the concentration of the analyte over a wide range. mdpi.com
Other electroanalytical techniques like differential pulse voltammetry have also been used for the determination of sibutramine. scielo.br This method demonstrated a reversible electrochemical behavior for the compound and was successfully applied to determine its concentration in pharmaceutical formulations, with results comparable to those obtained by HPLC. scielo.br These electrochemical techniques provide a valuable analytical tool for the quality control of sibutramine. researchgate.netscielo.br
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive analytical technique for determining the crystalline structure of solid materials. spectroscopyonline.com It is considered the "gold standard" for characterizing polymorphs and establishing the three-dimensional arrangement of atoms within a crystal lattice. mdpi.com The technique works by directing X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystal structure.
X-ray Powder Diffraction (XRPD) is a common application of this technique used in the pharmaceutical industry. mdpi.com It is particularly useful as a fast screening method to analyze the composition of pharmaceutical preparations and can discriminate between capsules containing pure herbal materials and those adulterated with synthetic chemicals like sibutramine. nih.gov
The diffraction pattern of sibutramine base has been recorded, providing a reference for its identification. researchgate.net The pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of its crystal structure. By analyzing the peak positions and intensities, one can determine the unit cell dimensions and the space group of the crystal. mdpi.com For pharmaceutical compounds, XRD is essential for identifying the specific polymorphic form present, which is critical for ensuring consistent quality and performance of the final drug product. mdpi.comnih.gov
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sibutramine |
| Sibutramine hydrochloride |
| Sildenafil |
| Phenylbutazone |
| N-desmethyl metabolites |
| Mono-desmethylsibutramine (MDS) |
| Di-desmethylsibutramine (DDS) |
| Amfepramone |
| Fenproporex |
| Fluoxetine (B1211875) |
| Caffeine |
| Ephedrine |
| Yohimbine |
| Phenolphthalein |
| Maprotiline hydrochloride |
| Disopyramide |
| Terephthalic acid |
| Acetaminophen |
| Sulindac |
| Phenobarbital |
| Lamivudine Camphorsulfonate |
| Acridine Diclofenac |
| Acefylline |
Thermal Analysis (TGA, DSC) for Material Characterization of the Chemical Substance
Thermal analysis techniques are fundamental in the solid-state characterization of active pharmaceutical ingredients, providing critical data on their thermal stability and phase behavior. For this compound, particularly in its trihydrate form, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer a detailed profile of its behavior upon heating.
In a typical simultaneous TGA-DSC analysis, a 5.562 mg sample of what is identified as a mesylate salt trihydrate was analyzed. azom.com The sample was heated from 30 °C to 350 °C at a constant rate of 10 °C per minute in a dry nitrogen atmosphere. azom.com
Thermogravimetric Analysis (TGA)
The TGA curve for the this compound trihydrate sample demonstrated a clear mass loss corresponding to the dehydration of the compound. A specific weight loss of 0.410 mg was recorded, which is attributed to the release of surface and hydration water from the crystalline lattice. azom.com Following this initial dehydration step, the compound remains stable until it begins to decompose at temperatures exceeding 250 °C. azom.com
Differential Scanning Calorimetry (DSC)
The corresponding DSC thermogram revealed several distinct thermal events. The first event is an endothermic peak, which is directly correlated with the mass loss observed in the TGA data, confirming the energy absorbed during the release of water of hydration. azom.com
Subsequent to the dehydration event, a complex series of both exothermic and endothermic events is observed in the temperature range of 215 °C to 270 °C. azom.com This pattern is indicative of a crystal-crystal transformation occurring as the anhydrous material is heated further. azom.com
The detailed findings from the thermal analysis are summarized in the tables below.
Table 1: TGA Data for this compound Trihydrate
| Parameter | Finding |
|---|---|
| Initial Sample Weight | 5.562 mg azom.com |
| Weight Loss (Water) | 0.410 mg azom.com |
| Decomposition Onset | Above 250 °C azom.com |
Table 2: Key DSC Events for this compound Trihydrate
| Event Type | Temperature Range | Associated Process |
|---|---|---|
| Endothermic Peak | Corresponds to TGA weight loss | Release of hydration water azom.com |
| Exo/Endothermic Series | 215 °C - 270 °C | Crystal-crystal transformation azom.com |
Mechanistic Pharmacological Investigations of Sibutramine Methanesulfonate in Preclinical Systems
Monoamine Neurotransmitter Reuptake Inhibition Kinetics in Isolated Systems
The therapeutic and physiological effects of sibutramine (B127822) are primarily mediated by its two active metabolites: a secondary amine, mono-desmethylsibutramine (M1), and a primary amine, di-desmethylsibutramine (M2). nih.gov These metabolites are potent inhibitors of the reuptake of norepinephrine (B1679862) and serotonin (B10506), and to a lesser extent, dopamine (B1211576). wikipedia.org In vitro studies using rat brain tissue have demonstrated that while sibutramine is a weak inhibitor of norepinephrine and serotonin reuptake, its metabolites, M1 and M2, exhibit potencies comparable to the selective norepinephrine reuptake inhibitor desipramine (B1205290) and the selective serotonin reuptake inhibitor fluoxetine (B1211875). nih.gov
Serotonin Transporter (SERT) Binding and Functional Assays (in vitro)
The active metabolites of sibutramine, M1 and M2, are potent inhibitors of the serotonin transporter (SERT). nih.gov In vitro binding assays have quantified the affinity of these metabolites for SERT, revealing their significant role in mediating the serotonergic effects of the parent compound. The inhibition of SERT by these metabolites leads to an increased concentration of serotonin in the synaptic cleft, which is believed to contribute to the feeling of satiety. The affinity of sibutramine and its metabolites for SERT is presented in the table below.
Table 1: Binding Affinities (Ki, nM) of Sibutramine and its Metabolites at the Serotonin Transporter (SERT)
| Compound | Ki (nM) at SERT |
|---|---|
| Sibutramine | 298–2,800 |
| Desmethylsibutramine (B128398) (M1) | 15 |
| (R)-Desmethylsibutramine | 44 |
| (S)-Desmethylsibutramine | 9,200 |
| Didesmethylsibutramine (M2) | 20 |
| (R)-Didesmethylsibutramine | 140 |
| (S)-Didesmethylsibutramine | 4,300 |
Data sourced from in vitro studies. wikipedia.org
Norepinephrine Transporter (NET) Binding and Functional Assays (in vitro)
Similar to their effects on SERT, the metabolites of sibutramine are also potent inhibitors of the norepinephrine transporter (NET). nih.gov The inhibition of NET leads to an increase in the synaptic concentration of norepinephrine, which is thought to be involved in the thermogenic effects of sibutramine. In vitro studies have established the high affinity of M1 and M2 for NET. The binding affinities of sibutramine and its metabolites for NET are detailed in the table below.
Table 2: Binding Affinities (Ki, nM) of Sibutramine and its Metabolites at the Norepinephrine Transporter (NET)
| Compound | Ki (nM) at NET |
|---|---|
| Sibutramine | 350–5,451 |
| Desmethylsibutramine (M1) | 20 |
| (R)-Desmethylsibutramine | 4 |
| (S)-Desmethylsibutramine | 870 |
| Didesmethylsibutramine (M2) | 15 |
| (R)-Didesmethylsibutramine | 13 |
| (S)-Didesmethylsibutramine | 62 |
Data sourced from in vitro studies. wikipedia.org
Dopamine Transporter (DAT) Binding and Functional Assays (in vitro)
Table 3: Binding Affinities (Ki, nM) of Sibutramine and its Metabolites at the Dopamine Transporter (DAT)
| Compound | Ki (nM) at DAT |
|---|---|
| Sibutramine | 943–1,200 |
| Desmethylsibutramine (M1) | 49 |
| (R)-Desmethylsibutramine | 12 |
| (S)-Desmethylsibutramine | 180 |
| Didesmethylsibutramine (M2) | 45 |
| (R)-Didesmethylsibutramine | 8.9 |
| (S)-Didesmethylsibutramine | 12 |
Data sourced from in vitro studies. wikipedia.org
Receptor Binding Profiling and Selectivity Studies (in vitro)
To understand the selectivity of sibutramine and its active metabolites, in vitro receptor binding profiles have been established. These studies reveal that sibutramine, M1, and M2 have a low affinity for a wide range of neurotransmitter receptors. Specifically, they show poor binding to serotonin receptors (5-HT1, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C), norepinephrine receptors (β, β1, β3, α1, and α2), dopamine receptors (D1 and D2), benzodiazepine (B76468) receptors, and glutamate (B1630785) (NMDA) receptors. This high degree of selectivity for the monoamine transporters over other neuronal receptors indicates that the pharmacological effects of sibutramine are primarily mediated through reuptake inhibition rather than direct receptor agonism or antagonism.
Cellular and Subcellular Mechanisms of Action in Model Systems
The cellular and subcellular effects of sibutramine are a direct consequence of the inhibition of monoamine transporters by its active metabolites. The sustained elevation of serotonin and norepinephrine in the synaptic cleft leads to prolonged activation of their respective postsynaptic receptors. researchgate.net This enhanced signaling in central pathways is believed to regulate appetite and energy expenditure. nih.gov
In peripheral systems, sibutramine has been shown to have direct effects on cellular function. For example, in isolated vas deferens and seminal vesicles, sibutramine can increase the sensitivity of these tissues to norepinephrine. At higher concentrations, it has been observed to depress maximal contractions induced by norepinephrine, carbachol, and CaCl2, and inhibit intracellular Ca2+ transients in HEK293 cells. nih.gov Furthermore, the primary amine metabolite, M2, has been shown to directly stimulate lipolysis in adipocytes isolated from both mice and humans.
The thermogenic effects of sibutramine are linked to the increased sympathetic activation of brown adipose tissue (BAT) thermogenesis, which is mediated via β3-adrenoceptors. nih.gov In vivo studies have shown that sibutramine administration leads to a significant increase in glucose utilization in BAT. nih.gov
Effects on Intracellular Signaling Pathways (e.g., Ca2+ transients in HEK293 cells)
There is a notable lack of publicly available scientific literature detailing the specific effects of sibutramine methanesulfonate (B1217627) on intracellular calcium (Ca2+) transients in Human Embryonic Kidney 293 (HEK293) cells. Extensive searches of research databases did not yield studies that have directly investigated this particular interaction.
However, research in other preclinical models suggests that sibutramine can influence calcium homeostasis, although these findings are not in the specific cell line requested. A study conducted on the vas deferens of young rats pretreated with sibutramine observed alterations in calcium-related contractility and homeostasis. nih.gov In this model, sibutramine treatment led to an increase in the phasic response to calcium chloride-induced contractions, while the tonic component was decreased. nih.gov Furthermore, an investigation into calcium fluorescence in this tissue revealed that sibutramine pretreatment resulted in higher basal Ca2+ fluorescence following stimulation with potassium chloride, noradrenaline, or acetylcholine. nih.gov These effects on calcium fluorescence were diminished by the L-type calcium channel blocker nifedipine, suggesting a potential role for these channels in sibutramine's modulation of calcium signaling in this specific tissue. nih.gov It is critical to reiterate that these findings were not observed in HEK293 cells and therefore cannot be directly extrapolated to this cell line.
Neurotransmitter Release Modulation in Synaptosomal Preparations
Sibutramine and its active metabolites primarily modulate neurotransmitter levels in the synapse by inhibiting their reuptake, rather than by directly stimulating their release. This mechanism has been elucidated through studies utilizing synaptosomal preparations from rat brain tissue.
In one key in vitro study, plasma from healthy volunteers who had been administered sibutramine hydrochloride was assayed for its capacity to inhibit the uptake of radiolabeled monoamines into synaptosomes. nih.gov The preparations consisted of cortical synaptosomes for measuring [3H]-noradrenaline (NA) and [3H]-5-hydroxytryptamine (5-HT) uptake, and striatal synaptosomes for assessing [14C]-dopamine (DA) uptake. nih.gov The results demonstrated a clear rank order of potency for the inhibition of neurotransmitter reuptake, with the greatest effect on noradrenaline, followed by serotonin, and a lesser effect on dopamine ([3H]-NA > [3H]-5-HT > [14C]-DA). nih.gov
Following repeated daily administration of sibutramine, the inhibition of monoamine uptake reached a plateau after 4-6 days of treatment. nih.gov For instance, a dosing regimen of 15 mg of sibutramine hydrochloride twice daily resulted in approximately 60% inhibition of [3H]-NA reuptake and 40% inhibition of [3H]-5-HT reuptake in the synaptosomal preparations. nih.gov This sustained inhibition of reuptake effectively increases the concentration and duration of action of these neurotransmitters in the synaptic cleft. The observed pattern of monoamine uptake inhibition is attributed to the actions of sibutramine's pharmacologically active metabolites. nih.gov
Table 1: Inhibition of Radiolabeled Monoamine Uptake in Rat Brain Synaptosomes by Plasma from Sibutramine-Treated Volunteers
| Neurotransmitter | Synaptosomal Preparation | Approximate Inhibition (at steady state) | Reference |
|---|---|---|---|
| Noradrenaline ([3H]-NA) | Rat Cortical Synaptosomes | ~60% | nih.gov |
| Serotonin ([3H]-5-HT) | Rat Cortical Synaptosomes | ~40% | nih.gov |
| Dopamine ([14C]-DA) | Rat Striatal Synaptosomes | Less than 5-HT and NA | nih.gov |
Comparative Analysis of Reuptake Potency with Structurally Related Analogues (in vitro)
The pharmacological activity of sibutramine is largely dependent on its conversion to active metabolites, which are more potent inhibitors of monoamine reuptake than the parent compound. nih.gov In vitro studies using rat brain tissue have shown that sibutramine itself is a weak inhibitor of noradrenaline and serotonin reuptake. nih.gov However, its primary and secondary amine metabolites (M1 and M2) are significantly more potent. up.ac.za
A comparative analysis of the reuptake inhibition potency of sibutramine's metabolites with other established monoamine reuptake inhibitors reveals their significant activity. The active metabolites M1 and M2 have been shown to be approximately equipotent to the selective noradrenaline reuptake inhibitor desipramine and the selective serotonin reuptake inhibitor fluoxetine in in vitro assays. nih.govup.ac.za
Further in vitro research has explored the binding affinities (Ki) of various structurally modified analogues of sibutramine to the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). This work highlights the structure-activity relationships that determine the potency of these compounds. For example, chloro, homo, and desmethylsibutramine analogues have demonstrated potent binding to SERT, NET, and DAT, with Ki values in the nanomolar range (9-403 nM). In contrast, benzyl (B1604629) and formyl analogues exhibited significantly weaker binding to almost all targets evaluated, with Ki values ranging from 0.447 to over 10 µM.
Table 2: Comparative in vitro Binding Affinities (Ki) of Sibutramine Analogues to Monoamine Transporters
| Analogue | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
|---|---|---|---|
| Chloro, homo, and desmethylsibutramine analogues | 9 - 403 | ||
| Benzyl and formyl analogues | 447 - >10,000 |
Metabolic Transformations of Sibutramine Methanesulfonate in in Vitro and Preclinical Animal Models
In Vitro Metabolic Pathway Elucidation Using Hepatic Microsomes and Hepatocytes
In vitro models using liver-derived preparations are fundamental tools for predicting the metabolic pathways of xenobiotics in humans and animals. For sibutramine (B127822), these systems have revealed a series of Phase I and Phase II reactions.
Studies utilizing rat liver microsomes and primary cultures of rat hepatocytes have been instrumental in identifying the primary metabolic routes of sibutramine. nih.gov The principal Phase I metabolic pathway is N-demethylation. Sibutramine, a tertiary amine, is rapidly demethylated to form its more pharmacologically potent secondary amine, mono-desmethylsibutramine (Metabolite 1 or M1), and subsequently its primary amine, di-desmethylsibutramine (Metabolite 2 or M2). nih.govnih.gov
Beyond simple demethylation, further extensive metabolism occurs. In studies with primary cultures of rat hepatocytes, a total of nineteen metabolites and several of their isomers have been identified. nih.govnih.gov These transformations include not only demethylation but also hydroxylation, dehydrogenation, and acetylation. nih.govnih.gov
Phase II metabolism, which involves the conjugation of metabolites with endogenous molecules to increase water solubility and facilitate excretion, has also been observed. The primary Phase II reaction identified for sibutramine metabolites is glucuronidation. nih.govnih.gov Carbamoyl glucuronides formed from M1, M2, and their hydroxylated analogs represent significant metabolites. nih.gov
Table 1: Key Metabolic Reactions of Sibutramine in Rat Hepatocytes
| Metabolic Reaction | Description |
|---|---|
| Phase I | |
| N-demethylation | Sequential removal of methyl groups from the amine, forming M1 and M2. nih.govnih.gov |
| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule. nih.govnih.gov |
| Dehydrogenation | Removal of hydrogen atoms. nih.govnih.gov |
| Phase II | |
| Glucuronidation | Conjugation with glucuronic acid to form glucuronide conjugates. nih.govnih.gov |
The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is the main catalyst for Phase I oxidative metabolism of most drugs. Research using human liver microsomes (HLMs) and recombinant CYP isoforms has pinpointed the specific enzymes responsible for sibutramine's N-demethylation.
CYP2B6 has been identified as the primary catalyst for the formation of the active metabolites M1 and M2. nih.govnih.gov Kinetic analyses in HLMs show a high-affinity component for this reaction that corresponds closely to the activity of recombinant CYP2B6. nih.gov While CYP2B6 is the main contributor, other isoforms also participate in sibutramine metabolism. nih.govnih.gov Notably, CYP3A4 and CYP2C19 can also catalyze the formation of M1, although they exhibit lower affinity (higher Km values) compared to CYP2B6. nih.govnih.gov Their contribution may be more relevant at higher concentrations of the substrate. nih.gov
Table 2: Cytochrome P450 Isoforms Involved in Sibutramine Metabolism
| CYP Isoform | Role in Metabolism | Affinity |
|---|---|---|
| CYP2B6 | Primary catalyst for the formation of M1 and M2. nih.govnih.gov | High |
| CYP3A4 | Contributes to M1 formation, particularly at higher substrate concentrations. nih.govnih.gov | Low |
| CYP2C19 | Contributes to M1 formation. nih.govnih.gov | Low |
Flavin-containing monooxygenases (FMOs) are another class of Phase I enzymes that catalyze the oxygenation of xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govmdpi.com As sibutramine is a tertiary amine, it represents a potential substrate for FMOs. nih.govnih.gov These enzymes are known to metabolize a wide variety of drugs and convert them into more polar, oxygenated, and readily excreted metabolites. nih.gov However, direct experimental evidence specifically implicating FMOs in the metabolic pathways of sibutramine methanesulfonate (B1217627) is not extensively documented in the reviewed scientific literature. The potential contribution of FMOs is inferred from the chemical structure of sibutramine, but the primary role in its clinically relevant metabolic steps is attributed to the CYP450 system. nih.govnih.gov
Isolation and Structural Characterization of Key Metabolites (non-human origin)
The structural elucidation of sibutramine metabolites has been significantly advanced through studies using preclinical models, particularly primary cultures of rat hepatocytes. nih.govnih.gov The use of advanced analytical techniques, such as liquid chromatography-ion trap mass spectrometry (LC-MS), has enabled the detection and characterization of a complex profile of biotransformation products. nih.govnih.gov
In these rat hepatocyte models, researchers have successfully identified nineteen distinct metabolites. nih.govnih.gov The characterization process involved MS² and MS³ experiments, which provide fragmentation patterns that help in deducing the molecular structure. nih.govnih.gov These metabolites arise from various metabolic reactions including demethylation, hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.govnih.gov While mass spectrometry provided detailed information on the mass and fragmentation of these metabolites, allowing for the identification of the types of chemical modifications, determining the exact position of functional groups, such as the site of hydroxylation, was not always possible from the mass spectrometric data alone. nih.govnih.gov These studies also revealed enantioselective metabolism, with clear differences observed in the formation of certain hydroxyl derivatives and glucuronide conjugates depending on the initial (R)- or (S)-enantiomer of sibutramine used. nih.govnih.gov
Preclinical Animal Model Metabolism Studies
Preclinical studies in animal models, primarily rodents, have provided essential data on the in vivo metabolism and distribution of sibutramine and its metabolites. These studies confirm the metabolic pathways identified in vitro and offer insights into the physiological and pharmacological consequences of this biotransformation.
In vivo studies in rats confirm that sibutramine is extensively metabolized, with the N-desmethyl metabolites M1 and M2 being the major active forms found in circulation. nih.govnih.gov The pharmacological effects of sibutramine in animals are predominantly mediated by these two metabolites. nih.gov
While comprehensive biodistribution studies detailing metabolite concentrations in all tissues are limited, functional studies provide strong evidence for their distribution to specific target tissues. A key finding is the significant effect of sibutramine on thermogenesis, which points to the distribution of its active metabolites to brown adipose tissue (BAT). nih.gov In rats, sibutramine administration leads to a substantial, 18-fold increase in glucose utilization in BAT, an effect mediated by the sympathetic nervous system. nih.gov This indicates that M1 and M2 are present in this tissue and are capable of exerting a potent metabolic effect.
Furthermore, studies using cultured L6 rat muscle cells have shown that the metabolites M1 and M2 can directly increase basal and insulin-stimulated glucose uptake. nih.gov This suggests that the metabolites are distributed to skeletal muscle tissue, where they can influence glucose homeostasis. nih.gov In beagle dogs, oral administration of sibutramine resulted in measurable plasma concentrations and significant hemodynamic effects, such as increased heart rate and blood pressure, confirming systemic distribution. biomolther.org
Species-Specific Metabolic Differences in Animal Models and Their Enzymatic Basis
The metabolism of sibutramine is a critical factor in its pharmacological action, as it is a prodrug that is converted into more active metabolites. The primary pathways involve successive N-demethylations of the parent compound to form mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2). These transformations are predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.
Metabolism in Rats: In vitro studies using rat liver microsomes and primary rat hepatocytes have provided a detailed view of sibutramine's biotransformation in this species. When incubated with rat liver microsomes, sibutramine is converted into its two principal active metabolites, M1 and M2. nih.gov However, studies with primary cultures of rat hepatocytes reveal a more complex and stereoselective metabolic profile. nih.govresearchgate.net
The metabolism in rat hepatocytes shows significant enantioselectivity. The incubation of (R)-sibutramine results mainly in the formation of the M1 and M2 metabolites. nih.gov In contrast, the incubation of (S)-sibutramine leads to a more extensive metabolic profile, producing four major metabolites (M1, M2, M3, and M4) and several other minor metabolites. nih.gov This suggests that the (S)-enantiomer is more susceptible to broader metabolic attacks in the rat liver beyond the primary N-demethylation pathway. A comprehensive analysis using liquid chromatography-ion trap mass spectrometry on samples from rat hepatocyte incubations identified nineteen distinct metabolites, formed through pathways including demethylation, hydroxylation, dehydrogenation, and glucuronidation.
Enzymatic Basis and Interspecies Variation: The key enzyme responsible for the N-demethylation of sibutramine in humans is CYP3A4. researchgate.net Preclinical animal models such as rats and mice express orthologs to human CYP3A4, which belong to the Cyp3a subfamily. While these enzymes perform similar functions, differences in their expression levels, substrate specificities, and catalytic activities across species lead to variations in metabolic profiles.
Pharmacological Activity of Major Metabolites in In Vitro Assays
The pharmacological effects of sibutramine are primarily mediated by its N-desmethyl metabolites, M1 and M2, which are potent inhibitors of monoamine reuptake. The parent compound is significantly less active in vitro. researchgate.net
Reuptake Inhibition: In vitro assays using rat brain tissue have demonstrated that while sibutramine itself is a weak inhibitor of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) reuptake, its metabolites M1 and M2 are substantially more potent. Their activity is comparable to that of established reuptake inhibitors like desipramine (B1205290) (for NE) and fluoxetine (B1211875) (for 5-HT). Further studies have quantified the binding affinity (Ki) of these metabolites for the human monoamine transporters. The di-desmethyl metabolite (M2) is a potent inhibitor of norepinephrine, serotonin, and, to a lesser extent, dopamine (B1211576) reuptake. The R-enantiomer of M2 shows a particularly high affinity for the norepinephrine and dopamine transporters.
| Metabolite Form | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
|---|---|---|---|
| Racemate | 20 | 15 | 45 |
| (R)-enantiomer | 140 | 13 | 8.9 |
| (S)-enantiomer | 4,300 | 62 | 12 |
Lipolysis Stimulation: A distinct pharmacological action attributed to the metabolites of sibutramine is the direct stimulation of lipolysis in adipose tissue. In vitro studies using adipocytes isolated from both mice and humans have shown that the primary amine metabolite, M2, directly stimulates the breakdown of fat. nih.gov This effect is concentration-dependent and leads to a significant increase in the release of glycerol (B35011), a marker of lipolysis.
Crucially, this lipolytic activity is specific to the M2 metabolite. Neither the parent compound, sibutramine, nor the secondary amine metabolite, M1, demonstrated any effect on lipolytic activity. nih.gov Further investigation revealed that the lipolysis induced by M2 is mediated through a beta-adrenergic pathway, as the effect was strongly inhibited by the non-selective beta-adrenoceptor antagonist, propranolol. nih.gov
| Adipocyte Source | Parameter | Value |
|---|---|---|
| Murine (Lean Mice) | Maximum Glycerol Release (% Increase) | 157 ± 22% |
| EC50 | Not Reported | |
| Murine (Obese ob/ob Mice) | Maximum Glycerol Release (% Increase) | 245 ± 16% |
| EC50 | Not Reported | |
| Human (Omental) | Maximum Glycerol Release (% Increase) | 194 ± 33% |
| EC50 | 12 nM | |
| Human (Subcutaneous) | Maximum Glycerol Release (% Increase) | 136 ± 4% |
| EC50 | 3 nM |
Structure Activity Relationship Sar and Computational Chemistry of Sibutramine Methanesulfonate and Analogues
Rational Design Principles for Monoamine Reuptake Inhibitors Based on the Sibutramine (B127822) Scaffold
The rational design of monoamine reuptake inhibitors based on the sibutramine scaffold is guided by principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects. Sibutramine's core structure consists of a 1-(4-chlorophenyl)cyclobutane moiety connected to a dimethylated aminomethylpropyl group. nih.gov SAR studies focus on systematically modifying different parts of this scaffold to understand their contribution to transporter binding.
Key principles derived from studies on sibutramine and its analogues include:
The Pharmacophore Core: The protonated amine and the aromatic ring are essential components. The tertiary amine (or secondary/primary amine in its active metabolites) forms a critical ionic bond with a conserved aspartate residue within the transporter binding site. The chlorophenyl ring engages in hydrophobic and aromatic interactions, anchoring the ligand in the binding pocket.
Role of the Alkyl Group: The isobutyl group on the amine-bearing side chain contributes to the hydrophobic interactions within the transporter's binding pocket. The discovery of analogues like 11-desisobutyl-11-benzylsibutramine, where this isobutyl group is replaced by a benzyl (B1604629) moiety, demonstrates that this position is a viable site for modification to create novel compounds with potentially different activities. nih.gov
Stereochemistry: Sibutramine is a racemic mixture of (+) and (-) enantiomers. caldic.com The stereochemistry at the chiral center is a critical determinant of activity and selectivity, as the three-dimensional arrangement of functional groups must be optimal to fit within the asymmetric binding sites of the transporters. Designing enantiomerically pure analogues is a fundamental principle for improving potency and reducing potential off-target effects.
Molecular Docking Simulations of Sibutramine Methanesulfonate (B1217627) with Transporter Proteins
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For sibutramine and its metabolites, docking simulations with homology models of NET, SERT, and DAT have provided significant insights into their binding mechanisms, as crystal structures for these human transporters have historically been challenging to obtain. mdpi.comjocpr.com
These simulations consistently show that sibutramine's active metabolites bind within the central substrate-binding site (S1) of the monoamine transporters, the same general location where the endogenous neurotransmitters bind. The binding mode is stabilized by a network of specific molecular interactions:
Ionic Interaction: The most critical interaction is the formation of a salt bridge between the protonated secondary or primary amine of the sibutramine metabolite and the carboxylate side chain of a highly conserved aspartate residue (e.g., Asp75 in NET, Asp98 in SERT, Asp79 in DAT). mdpi.comresearchgate.net
Aromatic and Hydrophobic Interactions: The 4-chlorophenyl ring of sibutramine fits into a hydrophobic pocket, where it makes favorable van der Waals contacts and π-π stacking interactions with aromatic residues like phenylalanine and tyrosine. mdpi.comnih.gov For example, in SERT, inhibitors are thought to interact with aromatic residues like Y176 and F335, which form part of an extracellular gate, stabilizing the transporter in an outward-facing conformation and blocking substrate transport. nih.gov
Hydrogen Bonding: Additional hydrogen bonds may form between the ligand and other residues in the binding pocket, further stabilizing the complex.
The table below summarizes key amino acid residues within the monoamine transporters that are predicted by docking studies to interact with sibutramine-like inhibitors.
| Transporter | Key Interacting Residues (Examples) | Type of Interaction |
|---|---|---|
| SERT | Asp98, Tyr176, Phe335 | Ionic Bond, Aromatic, Hydrophobic |
| NET | Asp75, Phe72, Tyr152, Phe317 | Ionic Bond, Aromatic, Hydrophobic |
| DAT | Asp79, Phe76, Tyr156, Phe320 | Ionic Bond, Aromatic, Hydrophobic |
This table presents representative residues identified in computational studies of monoamine transporters. The exact residues can vary depending on the specific homology model and docking algorithm used.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reuptake Inhibition Potency
QSAR modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. jocpr.com For sibutramine analogues, QSAR models can be developed to predict their inhibitory potency (e.g., IC₅₀ values) against NET, SERT, and DAT, thereby guiding the design of more effective inhibitors.
A typical QSAR study involves:
Data Set Generation: A series of sibutramine analogues with experimentally measured inhibitory potencies is compiled.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated. These descriptors numerically represent various aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like the Genetic Function Algorithm (GFA), are used to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability for predicting the activity of new, untested compounds. nih.gov
QSAR models provide valuable insights into the physicochemical properties that are crucial for potent reuptake inhibition. For example, a model might reveal that higher lipophilicity (logP) in a specific region of the molecule enhances NET inhibition, while a specific electronic feature is critical for SERT binding. This information allows medicinal chemists to prioritize which analogues to synthesize.
The table below lists common descriptor types used in QSAR modeling and their relevance to the activity of sibutramine analogues.
| Descriptor Class | Example Descriptors | Potential Relevance to Activity |
|---|---|---|
| Electronic | Dipole moment, Partial charges | Influences ionic and polar interactions, such as the key salt bridge with the aspartate residue. |
| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Defines the size and shape constraints of the binding pocket. |
| Hydrophobic | LogP, Molar refractivity | Governs the ability to cross the blood-brain barrier and the strength of hydrophobic interactions in the binding site. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Quantifies the potential for forming stabilizing hydrogen bonds with transporter residues. |
Pharmacophore Generation and Virtual Screening Approaches
A pharmacophore model is a 3D abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov For sibutramine's active metabolites, a pharmacophore model for monoamine transporter inhibition would typically include:
A positive ionizable (PI) feature, representing the protonated amine.
An aromatic ring (AR) feature, representing the chlorophenyl group.
One or more hydrophobic (HY) features, corresponding to the cyclobutane (B1203170) and isobutyl groups.
Once a robust pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.gov In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that fit the 3D arrangement of the pharmacophore features. nih.gov The resulting "hit" compounds are considered potential candidates for synthesis and biological testing, as they are predicted to have the necessary structural features to bind to the monoamine transporters. This approach is highly effective for discovering novel chemical scaffolds that are structurally different from sibutramine but retain the key functional groups required for activity. nih.govnih.gov
The table below outlines a hypothetical pharmacophore model for a sibutramine-based inhibitor.
| Pharmacophore Feature | Corresponding Structural Moiety in Sibutramine Metabolite |
|---|---|
| Positive Ionizable (PI) | Protonated secondary/primary amine |
| Aromatic Ring (AR) | 4-chlorophenyl group |
| Hydrophobic (HY1) | Cyclobutane ring |
| Hydrophobic (HY2) | Isobutyl group |
Conformational Analysis and Molecular Dynamics Simulations of Ligand-Transporter Interactions
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for understanding the stability of the docked pose and the conformational changes that occur upon ligand binding. nih.gov
MD simulations of a sibutramine metabolite bound to a monoamine transporter can reveal:
Binding Stability: MD can assess whether the interactions predicted by docking, such as the key salt bridge and hydrogen bonds, are stable over time in a simulated physiological environment that includes a lipid bilayer and water molecules. researchgate.net
Conformational Trapping: Monoamine transporters function via an "alternating access" mechanism, adopting different conformations (e.g., outward-open, occluded, inward-open) to move substrates across the cell membrane. biorxiv.orgresearchgate.net MD simulations can show how an inhibitor like a sibutramine metabolite can lock the transporter into a non-functional conformation (e.g., an outward-open state), thereby blocking the transport cycle. nih.govnih.gov
Role of Water and Ions: These simulations can elucidate the role of individual water molecules and co-transported ions (Na⁺, Cl⁻) in mediating ligand binding and stabilizing the protein structure.
Binding Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand, providing a more accurate prediction of its potency compared to simpler docking scores. nih.gov
Conformational analysis of the ligand itself is also performed to identify the low-energy shapes the molecule can adopt, ensuring that the conformation required for binding is energetically accessible.
Rational Design of Novel Analogs with Modified Binding or Selectivity Profiles
The insights gained from SAR, docking, QSAR, and MD simulations converge in the rational design of novel analogues with specifically tailored properties. nih.gov The goal is to create new chemical entities with improved potency, altered selectivity, or better pharmacokinetic profiles. Sibutramine's known transporter occupancy profile is NET > SERT > DAT. nih.gov
Strategies for designing novel analogues include:
Selectivity Tuning: By comparing the binding pockets of NET, SERT, and DAT from docking and MD studies, specific modifications can be proposed to enhance selectivity. For example, if the SERT pocket has a small hydrophobic sub-pocket not present in NET, adding a small alkyl group to the corresponding position on the sibutramine scaffold could increase SERT selectivity.
Potency Enhancement: QSAR models can suggest substitutions that are predicted to increase binding affinity. For instance, if a model indicates that electron-withdrawing groups on the phenyl ring increase potency, analogues with nitro or trifluoromethyl groups could be designed.
Scaffold Hopping: Using pharmacophore models, entirely new core structures (scaffolds) can be designed that maintain the crucial 3D arrangement of interacting groups but have different underlying chemical skeletons. This can lead to compounds with novel intellectual property and potentially improved drug-like properties.
The following table illustrates hypothetical design strategies for modifying the selectivity of sibutramine analogues.
| Design Strategy | Target Modification on Sibutramine Scaffold | Predicted Outcome |
|---|---|---|
| Increase SERT Selectivity | Replace 4-chloro with a bulkier, polar group | Exploit potential differences in the size and polarity of the SERT binding pocket compared to NET. |
| Increase DAT Potency | Modify the N-alkyl substituents | Fine-tune hydrophobic interactions within the DAT binding site. |
| Create a Balanced TRI | Introduce subtle changes to the cyclobutane ring | Modulate the overall shape to achieve more equivalent interactions with all three transporters. |
Stability, Degradation, and Environmental Fate of Sibutramine Methanesulfonate As a Chemical Substance
Forced Degradation Studies (Chemical Stress Testing)
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing. These studies are crucial for developing stability-indicating analytical methods and for elucidating degradation pathways.
Sibutramine (B127822) hydrochloride has demonstrated notable stability under hydrolytic stress conditions. In studies where sibutramine was exposed to both acidic (1 M HCl) and alkaline (1 M NaOH) environments, its content remained constant, indicating resistance to hydrolysis under these conditions. researchgate.net This stability suggests that the molecule does not possess functional groups that are readily susceptible to cleavage by water in acidic, basic, or neutral environments under the tested conditions.
In contrast to its hydrolytic stability, sibutramine is susceptible to oxidative degradation. When subjected to oxidative stress using 3% hydrogen peroxide, a significant reduction in the concentration of sibutramine hydrochloride was observed. researchgate.net One study reported a decrease in the active substance content from 99.9% to 69.0% after two hours of exposure to the oxidizing agent. researchgate.net This degradation was accompanied by the appearance of degradation products, indicating that the tertiary amine or other parts of the molecule are prone to oxidation. researchgate.net The exact mechanisms, which could involve N-oxidation or other pathways, have not been fully elucidated in the available literature.
Photostability is a critical factor for drug substances. Studies have shown that light is a significant stress condition contributing to the degradation of sibutramine. researchgate.net When a methanolic solution of sibutramine hydrochloride was exposed to UV light at 254 nm, a 20% decrease in its content was observed after one day. researchgate.net The degradation was more pronounced with longer exposure, with the main peak almost disappearing after four days. researchgate.net The formation of more polar degradation products was noted, as indicated by the appearance of secondary peaks at earlier retention times in chromatographic analysis. researchgate.net
Sibutramine demonstrates considerable stability in the solid state under thermal stress. When the solid form of sibutramine hydrochloride was exposed to a temperature of 60°C for up to ten days, no significant degradation was reported. researchgate.net
However, studies on sibutramine hydrochloride monohydrate have shown that it undergoes dehydration upon heating. e-journals.in Thermogravimetric analysis revealed that the dehydration process is complete by 95°C. e-journals.in This is a physical change (loss of water of hydration) rather than a chemical degradation of the active moiety. The resulting anhydrous form of sibutramine hydrochloride melts at approximately 195°C. e-journals.in At temperatures above 190°C, sublimation of sibutramine hydrochloride has also been observed. spectroscopyonline.com
Kinetic studies of the non-isothermal dehydration of sibutramine hydrochloride monohydrate have been performed, and the process was found to be best described by a diffusion control model. e-journals.in
| Stress Condition | Matrix | Conditions | Observation | Reference |
| Acid Hydrolysis | Solution | 1 M HCl, 2 hours, room temperature | No significant degradation | researchgate.net |
| Alkaline Hydrolysis | Solution | 1 M NaOH, 2 hours, room temperature | No significant degradation | researchgate.net |
| Oxidation | Solution | 3% H₂O₂, 2 hours, room temperature | ~31% degradation | researchgate.net |
| Photolysis | Methanolic Solution | UV light (254 nm), 1 day | ~20% degradation | researchgate.net |
| Thermal | Solid State | 60°C, up to 10 days | No significant degradation | researchgate.net |
| Thermal (Dehydration) | Solid State (Monohydrate) | Heating at 5°C/min | Dehydration complete by 95°C | e-journals.in |
Identification and Structural Elucidation of Degradation Products
While forced degradation studies have indicated the formation of degradation products under oxidative and photolytic conditions, the scientific literature readily available does not provide detailed structural elucidation of these specific degradants. researchgate.net Chromatographic analyses have shown the presence of new peaks, but their isolation and characterization by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have not been reported in the context of forced degradation studies. researchgate.net Therefore, the precise chemical structures of the products resulting from the chemical stress testing of sibutramine remain largely unidentified.
Kinetic Studies of Degradation Processes
Kinetic studies are essential for predicting the shelf-life of a drug substance. For sibutramine, detailed kinetic studies on its degradation under hydrolytic, oxidative, and photolytic conditions are not extensively reported in the literature. While the percentage of degradation under specific conditions and time points has been documented, comprehensive kinetic models, including the order of reaction, rate constants, and degradation half-life under various stress conditions, have not been established. researchgate.net
Potential Environmental Transformations and Persistence of Sibutramine Methanesulfonate (B1217627)
The environmental fate of a chemical substance is dictated by a combination of its intrinsic properties and the environmental conditions to which it is exposed. For Sibutramine Methanesulfonate, understanding its behavior in aqueous environments, its tendency to adsorb to soil and sediment, and its susceptibility to microbial degradation is crucial for assessing its potential environmental impact. It is important to note that while the focus of this article is this compound, the available research predominantly pertains to Sibutramine Hydrochloride. The data presented herein is therefore based on studies of the hydrochloride salt, and the behavior of the methanesulfonate salt may vary.
Degradation in Aqueous Environments
The stability of sibutramine in aqueous environments is influenced by factors such as pH and exposure to light. Forced degradation studies conducted on sibutramine hydrochloride provide insights into its potential degradation pathways.
Under laboratory conditions, sibutramine hydrochloride has been subjected to various stress conditions to assess its stability. One study highlighted that light exposure is a primary driver of its degradation. researchgate.net In this study, sibutramine hydrochloride was exposed to acid, alkaline, and oxidative stress, as well as to light and heat. While some degradation was observed under other conditions, light was identified as the most significant factor contributing to its breakdown. researchgate.net
Another study investigating the stability of sibutramine in an aqueous solution (acetate buffer at pH 5.2) at 60°C found it to be relatively stable over a two-week period.
Forced Degradation of Sibutramine Hydrochloride
| Stress Condition | Observations | Reference |
|---|---|---|
| Light Exposure | Identified as the most significant contributor to degradation. | researchgate.net |
| Acid Hydrolysis | Subjected to acidic conditions, with some degradation observed. | researchgate.net |
| Alkaline Hydrolysis | Subjected to alkaline conditions, with some degradation observed. | researchgate.net |
| Oxidation | Exposed to oxidative stress, resulting in some degradation. | researchgate.net |
| Thermal | Relatively stable at 60°C in an aqueous buffer (pH 5.2) for two weeks. |
This table summarizes the outcomes of forced degradation studies on sibutramine hydrochloride, providing a qualitative understanding of its stability under various stressors.
Sorption to Environmental Matrices
The extent to which a chemical substance sorbs to soil and sediment is a critical parameter in determining its mobility and bioavailability in the environment. This property is typically quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc).
Despite a thorough review of the scientific literature, no experimental data on the sorption of sibutramine or its salts to soil or sediment were found. Therefore, Kd or Koc values for this compound are not available. Without this information, it is not possible to definitively predict its partitioning behavior in the environment.
Generally, the sorption of a compound to soil and sediment is influenced by its physicochemical properties, such as its octanol-water partition coefficient (LogP) and its ionization state (pKa), as well as the characteristics of the environmental matrix, including organic carbon content, clay content, and pH. Given the chemical structure of sibutramine, it is plausible that both hydrophobic interactions and electrostatic interactions could play a role in its sorption to environmental matrices. However, without experimental data, any assessment of its mobility in soil and sediment remains speculative.
Biotransformation in Environmental Microorganisms
Biotransformation by microorganisms is a key process in the degradation of many organic compounds in the environment. This process can lead to the mineralization of the compound to carbon dioxide and water, or the formation of various transformation products.
There is a significant lack of information regarding the biotransformation of sibutramine by environmental microorganisms. No studies were identified that investigated the degradation of this compound or other sibutramine salts by microbial communities in soil, sediment, or water.
Research on the metabolism of sibutramine in humans and animals has identified several metabolites, primarily formed through demethylation and hydroxylation of the parent molecule. While these metabolic pathways are mediated by specific enzymes in mammals, it is possible that some environmental microorganisms possess enzymes capable of catalyzing similar reactions. However, without specific studies on environmental microbial degradation, it is not possible to determine the potential for biotransformation of sibutramine in the environment or to identify the likely transformation products. The persistence of this compound in the environment will therefore be highly dependent on its resistance to abiotic degradation processes, as its susceptibility to microbial breakdown is currently unknown.
Research Methodologies and Model Systems in Sibutramine Methanesulfonate Studies
In Vitro Assay Development for Neurotransmitter Transporter Function
In vitro assays are fundamental in characterizing the pharmacological profile of sibutramine (B127822) and its metabolites. A key methodological approach involves assessing the ability of plasma from individuals administered the compound to inhibit the function of specific neurotransmitter transporters. In one such assay, plasma from healthy male volunteers who received sibutramine was tested for its capacity to block the uptake of radiolabelled monoamines in preparations of isolated tissues. nih.gov
The level of monoamine uptake inhibition was found to increase with daily administration, reaching a plateau after 4-6 days of treatment. For example, following a regimen of 15 mg of sibutramine HCl twice daily, the inhibition of [3H]-noradrenaline and [3H]-5HT uptake was approximately 60% and 40%, respectively. nih.gov
| Monoamine Transporter Target | Tissue Source | Radiolabelled Substrate | Approximate Inhibition |
|---|---|---|---|
| Noradrenaline Transporter (NET) | Rat Cortical Synaptosomes | [3H]-Noradrenaline | ~60% |
| Serotonin (B10506) Transporter (SERT) | Human Platelets | [3H]-5-Hydroxytryptamine | ~40% |
| Dopamine (B1211576) Transporter (DAT) | Rat Striatal Synaptosomes | [14C]-Dopamine | Less than SERT and NET |
Use of Isolated Tissue Preparations (e.g., Brain Slices, Synaptosomes, Adipocytes) for Neurochemical Analysis
Isolated tissue preparations are invaluable tools for examining the direct effects of compounds on cellular functions without the complexities of a whole-organism system. In sibutramine research, synaptosomes—resealed nerve terminals isolated from brain tissue—have been extensively used. Preparations such as rat cortical and striatal synaptosomes serve as a model system rich in specific neurotransmitter transporters, allowing for precise measurement of noradrenaline and dopamine reuptake inhibition, respectively. nih.gov Similarly, human platelets are a common and accessible model for studying the serotonin transporter (SERT), as their uptake mechanisms are analogous to those in serotonergic neurons. nih.gov
Beyond the central nervous system, isolated adipocytes (fat cells) have been employed to investigate the metabolic effects of sibutramine's metabolites. In these studies, adipocytes are isolated from the white adipose tissue of both lean and obese-diabetic mice, as well as from human subcutaneous and omental fat depots, using a collagenase digestion procedure. nih.gov These isolated cells are then used to measure lipolytic activity by quantifying the release of glycerol (B35011) into the incubation medium. nih.gov
Research using this model has shown that while the parent sibutramine compound and its secondary amine metabolite (M1) had no effect, the primary amine metabolite (M2) directly stimulated lipolysis in a concentration-dependent manner. nih.gov This effect was observed in adipocytes from both lean and obese mice and, importantly, in human adipocytes. nih.gov Further studies with these isolated cells indicated that the lipolytic action of the M2 metabolite is mediated through a beta-adrenergic pathway, as the effect was strongly inhibited by the non-selective beta-adrenoceptor antagonist, propranolol. nih.gov
| Adipocyte Source | Maximum Increase in Glycerol Release | EC50 Value |
|---|---|---|
| Murine (Lean) | 157 ± 22% | Not specified |
| Murine (Obese) | 245 ± 16% | Not specified |
| Human (Omental) | 194 ± 33% | 12 nM |
| Human (Subcutaneous) | 136 ± 4% | 3 nM |
Application of Microdialysis Techniques in Animal Models for Neurotransmitter Monitoring (Mechanistic Focus)
In vivo microdialysis is a powerful technique used in freely moving animal models to monitor the real-time concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. researchgate.netnih.gov This methodology is critical for understanding the dynamic, mechanistic effects of centrally-acting drugs like sibutramine on neurochemistry. researchgate.net
The technique involves the stereotaxic implantation of a small, semipermeable microdialysis probe into a target brain area, such as the nucleus accumbens or hypothalamus, which are regions involved in reward and appetite regulation. researchgate.netdrugbank.com The probe is continuously perfused with a physiological solution (perfusate). Small molecules, including neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862), diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing fluid (dialysate). bohrium.com The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography (HPLC) combined with mass spectrometry or electrochemical detection, to quantify the neurotransmitter levels. nih.gov
In the context of a serotonin-norepinephrine reuptake inhibitor, microdialysis allows researchers to directly observe the expected mechanistic outcome: an increase in the extracellular concentrations of these monoamines. By measuring baseline neurotransmitter levels and then administering the drug, the technique can characterize the magnitude and time course of the neurochemical changes induced by the compound and its metabolites. nih.gov This provides direct evidence of target engagement in the central nervous system and helps correlate neurochemical effects with behavioral outcomes observed in the same animal. researchgate.netbohrium.com
Radioligand Binding Assays for Receptor and Transporter Affinity
Radioligand binding assays are a standard in vitro technique used to determine the affinity of a compound for a specific receptor or transporter. This methodology is fundamental to characterizing the pharmacological profile of sibutramine and its metabolites by quantifying how strongly they bind to the serotonin (SERT) and norepinephrine (NET) transporters.
The assay involves preparing membranes from cells or tissues that are rich in the target transporter. These membranes are then incubated with a radioligand—a molecule that is known to bind with high affinity and specificity to the target and has been labeled with a radioactive isotope (e.g., tritium (B154650) [3H] or carbon-14 (B1195169) [14C]). The experiment is conducted in the presence of varying concentrations of the unlabeled test compound (e.g., sibutramine or its metabolites).
The test compound competes with the radioligand for binding to the transporter. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, researchers can determine the concentration that displaces 50% of the specific binding of the radioligand (the IC50 value). This value can then be converted into the inhibition constant (Ki), which represents the affinity of the compound for the transporter. A lower Ki value signifies a higher binding affinity. These assays are crucial for comparing the potency and selectivity of different compounds and for establishing a structure-activity relationship.
Advanced Imaging Techniques and Tracers in Preclinical Neuropharmacology Research
Advanced imaging techniques, particularly Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of drug-target interactions directly in the living brain. drugbank.com This technology has been applied to study the in vivo effects of sibutramine, providing critical information on brain transporter occupancy. nih.gov
PET imaging requires the use of a specific radiotracer, a biologically active molecule labeled with a short-lived positron-emitting isotope. For studying the serotonin transporter (SERT), a commonly used and well-validated tracer is [11C]-DASB. nih.gov In a PET study, the tracer is administered intravenously, and it travels to the brain where it binds to its target (SERT). The PET scanner detects the gamma rays produced by the annihilation of positrons emitted by the tracer, allowing for the mapping of the tracer's distribution and density, which corresponds to the density of the available transporters. researchgate.net
To study sibutramine's effect, PET scans are performed before and after the administration of the drug. By comparing the binding of the tracer in both conditions, researchers can calculate the percentage of SERT that is occupied or blocked by sibutramine and its active metabolites. nih.gov A human PET study using [11C]-DASB found that clinical doses of sibutramine resulted in modest but highly variable SERT occupancy in the brain. nih.gov The degree of occupancy was positively correlated with the plasma concentration of the M2 metabolite, suggesting it is a major contributor to SERT inhibition in vivo. nih.gov Such studies are invaluable as they bridge the gap between in vitro affinity data and the direct physiological effect of a drug at its site of action in the central nervous system. researchgate.net
| Parameter | Finding |
|---|---|
| Mean SERT Occupancy (± SD) | 30% ± 10% |
| Range of SERT Occupancy Across Subjects | 15% – 46% |
| Correlation | Positive correlation between occupancy and plasma concentration of M2 metabolite |
Quality Control and Regulatory Science Frameworks in Academic Research of Sibutramine Methanesulfonate
Good Laboratory Practices (GLP) in Preclinical Chemical and Pharmacological Research
Good Laboratory Practice (GLP) refers to a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. kcasbio.com The principles of GLP are designed to ensure that data submitted to regulatory authorities, such as the Food and Drug Administration (FDA), are a true reflection of the results obtained during the study and can be relied upon when assessing hazards or risks to humans, animals, and the environment. zeclinics.comrroij.com
In the context of academic research on sibutramine (B127822) methanesulfonate (B1217627), GLP principles become crucial when studies are intended to evaluate the compound's safety profile. kcasbio.com While early-stage discovery and exploratory research may not require strict GLP compliance, any pivotal non-clinical safety studies that could support future clinical trials must be conducted in accordance with GLP guidelines. zeclinics.comresearchgate.net Adherence to GLP promotes the international acceptability of test data, reducing the need for duplicative testing. nih.gov
Key tenets of implementing GLP in a research setting include:
Standard Operating Procedures (SOPs): All routine laboratory procedures, from reagent preparation to equipment operation and data analysis, must be documented in detailed SOPs to ensure consistency. zeclinics.com
Personnel and Training: All personnel involved in a study must have the necessary education, training, and experience to perform their assigned functions. Training records must be maintained. researchgate.net
Quality Assurance Unit (QAU): A QAU, operating independently from study personnel, is required to monitor the research process through inspections and audits to ensure compliance with GLP principles. zeclinics.com
Facilities and Equipment: Laboratories must be of suitable size and construction for the studies being conducted. All equipment used for data generation must be appropriately calibrated, validated, and maintained. zeclinics.com
Study Conduct and Reporting: Each study must have a detailed protocol. All data must be accurately recorded, and the final report must provide a complete and accurate account of the study, including a description of all methods and results. zeclinics.com
Validation of Analytical Methods for Research Compound Purity and Characterization
Before an analytical method can be used to assess the purity and characteristics of research-grade sibutramine methanesulfonate, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.comresearchgate.net This ensures that the results generated, such as the quantification of the active compound or the detection of impurities, are accurate and reliable. latamjpharm.orgnih.gov Various analytical techniques have been developed and validated for the determination of sibutramine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. mdpi.comaph-hsps.hufoliamedica.bg
The validation process involves evaluating several key parameters, as defined by international guidelines like those from the International Council on Harmonisation (ICH). mdpi.com
Key Analytical Method Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. latamjpharm.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. mdpi.comlatamjpharm.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the true value. latamjpharm.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.comlatamjpharm.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. foliamedica.bg
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comfoliamedica.bg
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com
| Method | Validation Parameter | Result | Reference |
|---|---|---|---|
| GC-MS | Linearity (Correlation Coefficient) | >0.99 | mdpi.com |
| Precision (RSD) | <5% | ||
| LOD | 0.181 μg/mL | ||
| LOQ | 0.5488 μg/mL | ||
| UV-Vis Spectrophotometry | Linearity (Correlation Coefficient) | 0.9997 | latamjpharm.org |
| Accuracy | 99.1% - 102.2% | ||
| Analytical Range | 5.0 - 30.0 µg/mL | ||
| HPTLC | Linearity (Range) | 0.250–1.250 μg/band | foliamedica.bg |
| LOD | 0.0765 μg/band | ||
| LOQ | 0.2318 μg/band |
Development and Use of Reference Standards and Certified Reference Materials
In the chemical and pharmacological analysis of this compound, reference standards and Certified Reference Materials (CRMs) are indispensable tools. cerilliant.com A reference standard is a highly purified compound that is used as a measurement base for qualitative and quantitative analyses. A CRM is a reference standard that comes with documentation issued by an authoritative body, providing one or more specified property values with associated uncertainties and traceability, produced under a quality system such as ISO 17034. lgcstandards.com
In academic research, reference standards for sibutramine are used to:
Confirm Identity: The analytical characteristics (e.g., chromatographic retention time, mass spectrum) of a newly synthesized or procured batch of this compound are compared against those of a reference standard to confirm its chemical identity. mdpi.com
Quantify Purity: Reference standards are used to create calibration curves in chromatographic methods (like HPLC or GC) to accurately determine the purity of the research-grade material and to quantify any impurities. aph-hsps.hu
Validate Analytical Methods: As described in the previous section, a well-characterized reference standard is essential for assessing the accuracy, precision, and linearity of an analytical method.
Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (COA) with each standard. cerilliant.com This document is critical as it includes detailed information on the characterization of the material, its certified purity, storage conditions, and expiration date. For academic research on this compound, utilizing a well-characterized reference standard, such as those available for sibutramine hydrochloride, is fundamental for generating reliable and comparable data. cerilliant.comusp.org
Impurity Control Strategies for Research-Grade this compound
The control of impurities is a critical aspect of chemical research, as the presence of unintended chemical entities can significantly impact the results of pharmacological and toxicological studies. biomedres.usregistech.com An impurity is any component present in the research-grade this compound that is not the chemical entity itself. Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products formed during manufacturing or storage. registech.com
A comprehensive impurity control strategy for research-grade this compound involves several stages:
Identification: Based on the synthetic route, potential process-related impurities can be predicted. Advanced analytical techniques, particularly hyphenated methods like LC-MS and GC-MS, are used to detect and identify unknown impurities. emanresearch.org Known impurities of sibutramine include its N-demethylated metabolites, desmethyl sibutramine and didesmethyl sibutramine. pharmaffiliates.compharmaffiliates.comnih.gov
Characterization: Once an impurity is detected, its chemical structure must be elucidated. This often requires isolating the impurity and analyzing it using spectroscopic techniques like NMR and mass spectrometry.
Quantification: Validated analytical methods are used to quantify the levels of identified impurities in each batch of research-grade material.
Control: The primary goal is to control impurities at the lowest feasible levels. This can be achieved by optimizing the synthetic process, using high-purity raw materials, and implementing effective purification steps. registech.com The acceptable level for an impurity is informed by regulatory guidelines (such as ICH Q3A/B) and its potential toxicity. For impurities that have structural alerts for genotoxicity, much lower limits are required, guided by the Threshold of Toxicological Concern (TTC) concept. emanresearch.orgedqm.eu
| Compound Name | Molecular Formula | Relationship to Sibutramine |
|---|---|---|
| Desmethyl Sibutramine | C₁₆H₂₄ClN | Metabolite / Impurity |
| Didesmethyl Sibutramine | C₁₅H₂₂ClN | Metabolite / Impurity |
| 3-(4-Chlorophenyl)-3-cyanopropanoic Acid | C₁₀H₈ClNO₂ | Potential Process Impurity / Starting Material |
Data Integrity and Reporting Standards in Academic Chemical Research
Data integrity is the maintenance and assurance of the accuracy and consistency of data over its entire life-cycle. In academic research, it is a fundamental principle that ensures the reliability and reproducibility of scientific findings. For chemical research on this compound, maintaining data integrity involves meticulous record-keeping, from the initial synthesis to the final pharmacological testing.
To ensure transparency and allow for independent verification and replication, academic publications have established reporting standards for new chemical compounds. nih.gov Organizations like the American Chemical Society (ACS) and the Royal Society of Chemistry (RSC) provide detailed guidelines for authors. acs.orgrsc.org When reporting research on this compound, especially if it is a newly synthesized batch or prepared by a novel method, the data should be sufficiently rigorous to allow others to reproduce the work. acs.orgnist.govnih.gov
| Data Type | Description | Purpose |
|---|---|---|
| Spectroscopic Data | Proton NMR (¹H NMR), Carbon NMR (¹³C NMR), Infrared (IR) spectra. | Provides detailed information about the molecular structure. acs.org |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) or Elemental Analysis. | Confirms the elemental composition and molecular weight. acs.orgrsc.org |
| Purity Analysis | Chromatographic data (e.g., HPLC, GC) indicating the purity level and the method used for determination. | Establishes the purity of the compound used in subsequent experiments. acs.org |
| Physicochemical Properties | Melting point, optical rotation (if chiral). | Provides characteristic physical properties for identification and comparison. rsc.org |
| Experimental Procedures | A detailed description of synthetic and purification methods. | Allows for the replication of the compound's preparation. nist.govnih.gov |
By adhering to these quality control frameworks and reporting standards, academic research on this compound can produce high-quality, reliable data that contributes meaningfully to the scientific community and lays a solid foundation for any potential future development.
Q & A
Q. What are the standard analytical methods for quantifying Sibutramine methanesulfonate in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the gold standard, validated by pharmacopeial protocols. For example, USP guidelines specify dissolving the compound in methanol, using internal standards (e.g., di(ethylene glycol) methyl ether), and calculating purity via peak response ratios . Calibration curves should be established using USP reference standards (e.g., Sibutramine Related Compounds A–D) to ensure specificity for methanesulfonate derivatives .
Q. Which experimental models are commonly used to study the anti-obesity effects of this compound?
Dietary-obese Wistar rats are a well-characterized model. Studies typically administer sibutramine orally (3–10 mg/kg/day) and monitor food intake, body weight, and metabolic markers (e.g., HOMA-IR for insulin resistance). Control groups should include both lean and pair-fed animals to distinguish pharmacological effects from caloric restriction .
Q. How do researchers ensure the stability of this compound in long-term pharmacokinetic studies?
Stability testing under varying temperatures (2–8°C, 25°C) and humidity conditions is critical. Samples are analyzed via HPLC at intervals to detect degradation products, such as chlorophenyl cyclobutyl derivatives. Light-sensitive storage in amber vials and refrigeration are mandated by USP protocols to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory findings on Sibutramine’s neurochemical mechanisms be resolved?
While Sibutramine inhibits norepinephrine/serotonin reuptake, some studies report no changes in hypothalamic neuropeptide Y (NPY) levels despite weight loss . To address this, researchers should combine microdialysis (for real-time neurotransmitter monitoring) with RNA-seq to identify alternative pathways (e.g., leptin signaling). Confounding variables like stress-induced NPY fluctuations must be controlled via standardized housing conditions .
Q. What methodological approaches are recommended for synthesizing evidence on Sibutramine’s metabolic effects across heterogeneous studies?
Systematic reviews should follow PRISMA guidelines, categorizing studies by dose, model (e.g., rodent vs. primate), and outcome measures. Meta-analyses can adjust for covariates like baseline BMI using mixed-effects models. Evidence synthesis frameworks (e.g., EPA’s approach for PFAS compounds) highlight the need to evaluate study confidence levels and experimental sensitivity .
Q. How can researchers optimize assays to distinguish this compound from its sulfonic acid analogs?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using trimethylsilyl reagents) enhances selectivity for methanesulfonate groups. Limit of detection (LOD) can be improved to <0.1 ppm by optimizing ionization parameters and using isotope-labeled internal standards (e.g., deuterated sibutramine) .
Q. What strategies mitigate bias in preclinical studies evaluating Sibutramine’s long-term safety?
Blinded randomized designs with independent data monitoring committees are essential. Histopathological endpoints (e.g., cardiac valve morphology) should be assessed by multiple pathologists using validated scoring systems. Open-access repositories for raw data (e.g., preclinicalstudyregistry.org ) enhance reproducibility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
